2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a thiophen-3-ylmethyl group attached to the acetamide backbone
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, to which this compound is related, are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities . .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities . .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride, cyclopropylamine, and thiophen-3-ylmethanol as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with thiophen-3-ylmethanol in the presence of a base such as sodium hydride to form 2-(2-chlorophenyl)-thiophen-3-ylmethanol.
Amidation Reaction: The intermediate is then reacted with cyclopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to potentially modify the amide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Modified amides, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-cyclopropylacetamide
- 2-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)acetamide
- N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Uniqueness
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is unique due to the combination of its chlorophenyl, cyclopropyl, and thiophen-3-ylmethyl groups This combination imparts distinct physicochemical properties and biological activities that are not observed in other similar compounds
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-13(15)9-16(19)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-8,11,14H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGIWHZXCFHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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